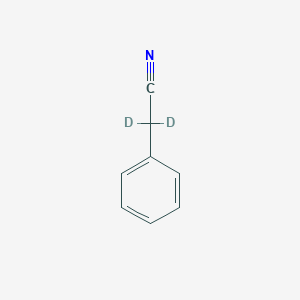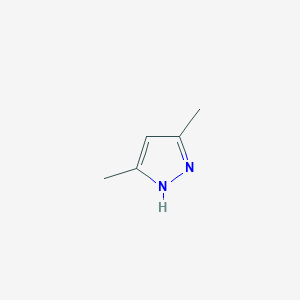
3,5-二甲基吡唑
概述
描述
3,5-Dimethylpyrazole is an organic compound with the molecular formula C5H8N2. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents. The compound is unsymmetrical, but its corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry. It appears as a white solid and dissolves well in polar organic solvents .
科学研究应用
3,5-Dimethylpyrazole has a wide range of applications in scientific research:
作用机制
Target of Action
3,5-Dimethylpyrazole is an organic compound that is widely studied in coordination chemistry . It is a precursor to a variety of ligands .
Mode of Action
It is known to have an effect on plasma free fatty acids (ffa) and may also depend on the presence of the liver and/or intestinal tract .
Biochemical Pathways
3,5-Dimethylpyrazole has been shown to have a significant effect on soil nitrification inhibition . It inhibits soil nitrification effectively and decreases soil nitrate reductase activity, while increasing nitrite reductase and dehydrogenase activities . The inhibition effects are dose-dependent .
Pharmacokinetics
The in vivo metabolic pathway of 3,5-Dimethylpyrazole in rats has been investigated . The substrate was detected at all times with a small quantity of metabolites . .
Result of Action
The application of 3,5-Dimethylpyrazole results in the inhibition of soil nitrification, decrease in soil nitrate reductase activity, and increase in nitrite reductase and dehydrogenase activities . This suggests that 3,5-Dimethylpyrazole could play positive roles in alleviating environmental pressure by delaying nitrate-N formation and decreasing the activity of nitrate reductase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dimethylpyrazole. For instance, it is recommended to avoid discharge into drains or watercourses or onto the ground . .
生化分析
Biochemical Properties
It is known that it is a precursor to a variety of ligands that are widely studied in coordination chemistry
Cellular Effects
It has been found to have a significant effect on soil nitrification inhibition . It effectively inhibited soil nitrification and decreased soil nitrate reductase activity, while increasing nitrite reductase and dehydrogenase activities
Molecular Mechanism
It is known to be a precursor to a variety of ligands that are widely studied in coordination chemistry
Temporal Effects in Laboratory Settings
It is known that pyrazole-based self-aggregates in the gas-phase have been detected by Infrared (IR) spectroscopy, for the parent pyrazole and for 3,5-dimethylpyrazole, as an equilibrium between monomers, dimers and trimmers .
Dosage Effects in Animal Models
The effects of 3,5-Dimethylpyrazole vary with different dosages in animal models. For instance, N-phenyl-N’-(3,5-dimethylpyrazole-4-yl)thiourea was demonstrated to have remarkable anticonvulsant activity
Metabolic Pathways
It is known that the condensation of acetylacetone and hydrazine gives 3,5-dimethylpyrazole .
准备方法
Synthetic Routes and Reaction Conditions: 3,5-Dimethylpyrazole can be synthesized through the condensation of acetylacetone and hydrazine hydrate. The reaction typically occurs in ethanol or aqueous alkali. The reaction with hydrazine hydrate can sometimes be violent, so hydrazine sulfate in aqueous alkali is preferred . Another method involves the hydrolysis and decarboxylation of 1-carbamido- or 1-carboxamidine derivatives obtained by reacting semicarbazide or aminoguanidine with acetylacetone .
Industrial Production Methods: In industrial settings, 3,5-Dimethylpyrazole is synthesized using acetylacetone and hydrazine hydrate as starting materials, with acids such as glacial acetic acid, formic acid, propionic acid, or butyric acid as catalysts. The reaction is carried out in solvents like alcohol, water, or amines at temperatures ranging from 0°C to 120°C .
化学反应分析
Types of Reactions: 3,5-Dimethylpyrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles and hydrogenated derivatives .
相似化合物的比较
3-Methylpyrazole: Similar in structure but with only one methyl group.
4-Methylpyrazole: Another isomer with a methyl group at the 4-position.
1,2-Dimethylpyrazole: A different isomer with methyl groups at the 1 and 2 positions.
Uniqueness: 3,5-Dimethylpyrazole is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Its ability to act as a nitrification inhibitor and its use in coordination chemistry set it apart from other pyrazole derivatives .
属性
IUPAC Name |
3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-4-3-5(2)7-6-4/h3H,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXAWLJRERMRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058777 | |
| Record name | 3,5-Dimethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 1H-Pyrazole, 3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Dimethylpyrazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19740 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.14 [mmHg] | |
| Record name | 3,5-Dimethylpyrazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19740 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
67-51-6 | |
| Record name | 3,5-Dimethylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethylpyrazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrazole, 3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Dimethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylpyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIMETHYLPYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H21N865K9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 3,5-Dimethylpyrazole is C5H8N2. Its molecular weight is 96.13 g/mol.
ANone: 3,5-Dimethylpyrazole has been characterized using a variety of spectroscopic techniques, including:
- IR Spectroscopy: [, , , , , , , ] IR spectroscopy reveals key functional groups, particularly N-H stretching vibrations and ring vibrations.
- NMR Spectroscopy (1H, 13C, and 119Sn): [, , , , , , , , , ] NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, including chemical shifts and coupling constants.
- Mass Spectrometry: [, ] Mass spectrometry helps determine the molecular weight and fragmentation patterns, aiding in structural elucidation.
ANone: 3,5-Dimethylpyrazole demonstrates stability under a range of conditions. For instance:
- Thermal Stability: It can be subjected to refluxing temperatures in solvents like toluene without significant decomposition. []
- Chemical Stability: It exhibits resilience in both acidic and basic media, undergoing specific reactions like N-alkylation or elimination-addition depending on the conditions. [, ]
ANone: The compound's stability makes it a valuable building block in organic synthesis and coordination chemistry:
- Organic Synthesis: It acts as a precursor for synthesizing various derivatives, such as ethyl α-cyanocinnamates. []
- Coordination Chemistry: Its stable coordination with various metals like zirconium, hafnium, and copper enables the creation of diverse metal complexes with distinct structural and electronic properties. [, , , , , ]
ANone: While not directly acting as a catalyst, 3,5-Dimethylpyrazole is a key component in creating catalytic materials:
- Metal Complexes: It serves as a ligand in metal complexes that potentially possess catalytic properties. For example, rhenium(I) tricarbonyl complexes with bis(pyrazole)-tetrathiafulvalene ligands have been explored for their redox and potential catalytic properties. []
ANone: Structural variations significantly impact the compound's behavior:
- N-Substitution: Introducing substituents on the nitrogen atoms alters its coordination properties, influencing the geometry and stability of resulting metal complexes. [, , , ] For instance, N-salicylideneglycinato copper(II) complexes with 3,5-Dimethylpyrazole show variations in geometry and Cu-N bond lengths depending on the position of the pyrazole ligand. []
- Ring Substitution: Replacing methyl groups with other substituents like tert-butyl or phenyl groups can affect the steric hindrance around the coordinating nitrogen atoms, ultimately influencing the stability and reactivity of the resulting metal complexes. []
A: Studies in rats indicate that 3,5-Dimethylpyrazole is well-absorbed after oral administration and extensively metabolized, primarily in the liver. [] Major metabolites include 5-methylpyrazole-3-carboxylic acid and conjugated 4-hydroxy-3,5-dimethylpyrazole, both excreted in urine. []
ANone: Research suggests potential for 3,5-Dimethylpyrazole and its derivatives in various areas:
- Hypoglycemic Activity: 3,5-Dimethylpyrazole demonstrated significantly higher hypoglycemic potency compared to tolbutamide in rat models. [, ]
- Fungicidal Activity: Organotin complexes incorporating 3,5-Dimethylpyrazole exhibited potent antifungal activity against various plant pathogens. []
ANone: While specific toxicity data for 3,5-Dimethylpyrazole might be limited, it's crucial to acknowledge its structural similarity to pyrazole compounds, some of which are known to exhibit toxicity:
ANone: Researchers utilize various analytical techniques to characterize and quantify 3,5-Dimethylpyrazole and its derivatives:
- Chromatographic Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography): [, ] These techniques are valuable for separating and identifying different compounds within a mixture, often coupled with mass spectrometry for precise identification.
- X-ray Diffraction Crystallography: [, , , , , ] This method provides detailed insights into the three-dimensional structures of 3,5-Dimethylpyrazole-containing compounds, particularly metal complexes.
ANone: The choice of alternatives depends on the specific application:
- Nitrification Inhibition: Dicyandiamide (DCD) is a well-established nitrification inhibitor in agriculture. While 3,5-Dimethylpyrazole shows promise, more research is needed to fully assess its efficacy and environmental impact compared to DCD. []
ANone: Research on 3,5-Dimethylpyrazole has progressed through several significant milestones:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone](/img/structure/B48279.png)
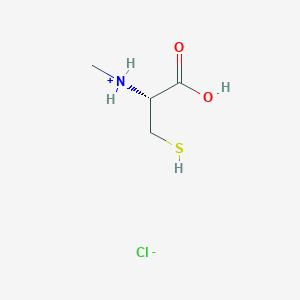
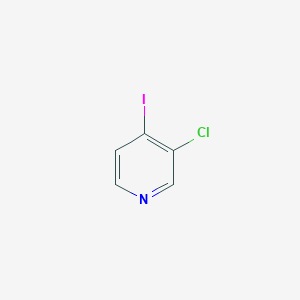
![1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine](/img/structure/B48284.png)
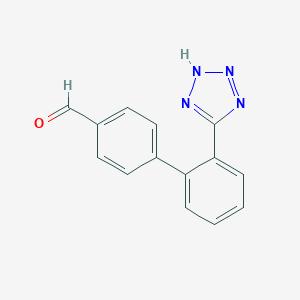
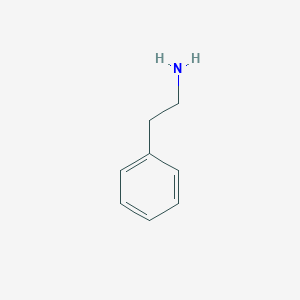
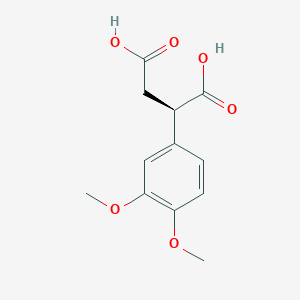
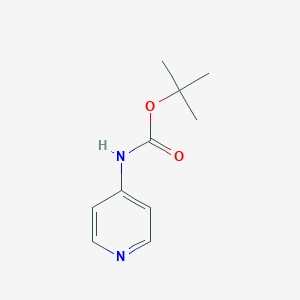

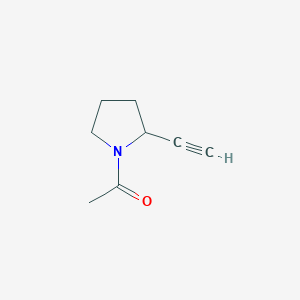
![8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B48296.png)
![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)
![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)
